An In-depth Technical Guide to 4-Cyano-3-fluorophenylboronic Acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-Cyano-3-fluorophenylboronic Acid: Properties, Synthesis, and Applications
Introduction
4-Cyano-3-fluorophenylboronic acid (CAS No. 843663-18-3) is a highly functionalized organoboron compound that has emerged as an indispensable building block in modern organic synthesis.[1] Its strategic importance lies in its role as a key coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. The presence of both an electron-withdrawing cyano (-CN) group and a highly electronegative fluorine (-F) atom on the phenyl ring imparts unique electronic properties, enhancing its reactivity and selectivity in the formation of complex biaryl structures.[2] This guide provides a comprehensive technical overview of its chemical properties, a detailed synthesis protocol, its application in Suzuki-Miyaura coupling, and essential safety information for researchers, chemists, and drug development professionals.
Physicochemical and Spectroscopic Properties
4-Cyano-3-fluorophenylboronic acid is typically supplied as a white to off-white or light yellow crystalline powder.[1][2] A summary of its core physicochemical properties is presented below.
Table 1: Physicochemical Properties of 4-Cyano-3-fluorophenylboronic Acid
| Property | Value | Source(s) |
| CAS Number | 843663-18-3 | [1] |
| Molecular Formula | C₇H₅BFNO₂ | [1] |
| Molecular Weight | 164.93 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1][2] |
| Melting Point | >300 °C; 362-366 °C | [1][3] |
| Boiling Point | 354.4 °C (Predicted) | [3] |
| Density | 1.35 - 1.4 g/cm³ (Predicted) | [3] |
| SMILES | OB(O)c1ccc(C#N)c(F)c1 | [4] |
| InChI Key | DECWLXUOZUMPBF-UHFFFAOYSA-N | [4] |
Spectroscopic Data
While comprehensive, experimentally verified spectroscopic data sets are not consistently published in open literature, typical analytical characterization would include ¹H NMR, ¹³C NMR, ¹⁹F NMR, and ¹¹B NMR. Researchers should obtain and verify data on their specific lot of material. Representative spectra and data can often be requested from suppliers.[5][6] The expected ¹H NMR spectrum in a solvent like DMSO-d₆ would show complex aromatic signals, typically in the range of 7.5-8.5 ppm, with splitting patterns influenced by fluorine-proton coupling. The ¹³C NMR would display signals for the nitrile carbon (~115-120 ppm), the carbon atom attached to boron (which can be broad or difficult to detect), and other aromatic carbons, with characteristic C-F coupling constants.[7]
Synthesis of 4-Cyano-3-fluorophenylboronic Acid
The synthesis of substituted phenylboronic acids is a well-established field. A highly effective and commonly employed method is the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic hydrolysis. For 4-cyano-3-fluorophenylboronic acid, a logical and field-proven approach starts from the commercially available 4-bromo-2-fluorobenzonitrile. This method is analogous to procedures reported for similar structures and is referenced for this specific compound.[8][9]
Causality in Experimental Design
The choice of a lithium-halogen exchange reaction at cryogenic temperatures (-78 °C) is critical. This is because the organolithium intermediate is highly reactive and unstable at higher temperatures. The presence of the nitrile group makes the intermediate particularly sensitive; low temperatures are required to prevent side reactions, such as attack of the organolithium on the nitrile of another molecule. The use of a trialkyl borate (e.g., trimethyl or triisopropyl borate) serves as the boron electrophile. Subsequent acidic workup hydrolyzes the resulting boronate ester to the desired boronic acid.
Caption: Synthetic workflow for 4-Cyano-3-fluorophenylboronic acid.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methodologies for analogous compounds and should be performed by trained personnel with appropriate safety precautions.[9]
-
Reaction Setup: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Allow the flask to cool to room temperature under a stream of dry nitrogen.
-
Starting Material: Add 4-bromo-2-fluorobenzonitrile (1.0 equiv.) to the flask and dissolve it in anhydrous tetrahydrofuran (THF).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi, ~1.1-1.2 equiv., as a solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Borylation: In a separate dry flask, cool a solution of trimethyl borate or triisopropyl borate (1.5-2.0 equiv.) in anhydrous THF to -78 °C. Transfer the freshly prepared organolithium solution to the cold borate solution via cannula.
-
Warming and Quenching: Allow the reaction mixture to warm slowly to room temperature and stir overnight.
-
Hydrolysis & Workup: Cool the mixture to 0 °C in an ice bath and carefully quench by the slow addition of 2M hydrochloric acid (HCl) until the pH is ~1-2. Stir vigorously for 1-2 hours.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization or trituration with a suitable solvent system (e.g., ether/hexanes) to yield pure 4-cyano-3-fluorophenylboronic acid.
Chemical Reactivity and Key Applications: The Suzuki-Miyaura Coupling
The primary utility of 4-cyano-3-fluorophenylboronic acid is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to form C(sp²)-C(sp²) bonds.[1] This reaction is a cornerstone of modern synthetic chemistry for constructing biaryl and heteroaryl motifs prevalent in pharmaceuticals and advanced materials.[10]
Mechanistic Insights: The Role of Fluorine and Cyano Substituents
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst.[11] The key steps are: (1) Oxidative Addition of an aryl halide to the Pd(0) catalyst, (2) Transmetalation of the organic group from the boronic acid to the palladium center, and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.
The electron-withdrawing nature of the fluorine and cyano groups on 4-cyano-3-fluorophenylboronic acid plays a crucial role. These substituents increase the Lewis acidity of the boron atom, which can facilitate the transmetalation step—often the rate-determining step of the cycle.[12] The activation of the boronic acid by a base (to form a more nucleophilic boronate species) is essential for transmetalation to occur.[13]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Protocol for a Suzuki-Miyaura Coupling
This protocol provides a robust, self-validating system for coupling 4-cyano-3-fluorophenylboronic acid with a representative aryl bromide.
Reaction: Coupling of 4-Cyano-3-fluorophenylboronic acid with 1-bromo-4-(trifluoromethyl)benzene.
Table 2: Reagents and Conditions for a Representative Suzuki Coupling
| Component | Role | Amount (Equivalents) | Justification |
| 1-Bromo-4-(trifluoromethyl)benzene | Electrophile | 1.0 | A common, moderately reactive aryl bromide. |
| 4-Cyano-3-fluorophenylboronic acid | Nucleophile | 1.2 - 1.5 | A slight excess ensures complete consumption of the more expensive aryl halide. |
| Pd(PPh₃)₄ or PdCl₂(dppf) | Catalyst | 0.02 - 0.05 | Robust, commercially available catalysts effective for a wide range of substrates. |
| K₂CO₃ or Cs₂CO₃ | Base | 2.0 - 3.0 | Activates the boronic acid to the boronate for transmetalation. Carbonates are effective and widely used. |
| Toluene/H₂O or Dioxane/H₂O | Solvent | - | Biphasic solvent systems are standard, facilitating the dissolution of both organic and inorganic reagents. |
| Temperature | - | 80 - 100 °C | Provides sufficient thermal energy for the reaction to proceed at a reasonable rate without significant degradation. |
| Atmosphere | - | Inert (N₂ or Ar) | Prevents oxidation and degradation of the Pd(0) catalyst. |
Step-by-Step Methodology:
-
Setup: To a Schlenk flask equipped with a magnetic stir bar and condenser, add 1-bromo-4-(trifluoromethyl)benzene (1.0 equiv.), 4-cyano-3-fluorophenylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inerting: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene and Water, 4:1 v/v) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv.) to the flask under a positive flow of inert gas.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Transfer to a separatory funnel, wash with water and then with brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.
Applications in Research and Development
The unique substitution pattern of 4-cyano-3-fluorophenylboronic acid makes it a valuable intermediate in several high-value research areas:
-
Pharmaceutical Development: It is a key building block for synthesizing complex molecules, particularly in the development of anti-cancer agents and other novel therapeutics where the biaryl motif is a common pharmacophore.[1]
-
Materials Science: The electronic properties imparted by the fluoro and cyano groups make it suitable for creating advanced materials, such as those used in Organic Light-Emitting Diodes (OLEDs) and other electronic applications.[14]
-
Agrochemicals: It is used in the synthesis of novel pesticides and herbicides, where precise molecular architecture is key to efficacy and selectivity.
Handling and Safety
4-Cyano-3-fluorophenylboronic acid requires careful handling in a laboratory setting. It is classified as harmful if swallowed and causes skin and serious eye irritation.[4]
Table 3: Hazard and Safety Information
| Hazard Statement | GHS Pictogram | Precautionary Measures |
| H302: Harmful if swallowed | GHS07 (Exclamation Mark) | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. |
| H315: Causes skin irritation | GHS07 (Exclamation Mark) | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. |
Storage: Store in a well-ventilated place. Keep the container tightly closed in a dry environment.
References
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Title: Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information Source: The Royal Society of Chemistry URL: [Link]
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Title: 4-Cyano-3-fluorophenylboronic acid Source: Boron Molecular URL: [Link]
-
Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]
- Title: US6194599B1 - Process for preparing biaryl compounds Source: Google Patents URL
-
Title: Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives Source: MDPI URL: [Link]
-
Title: Suzuki cross-coupling reaction Source: YouTube URL: [Link]
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Title: Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage Source: ACS Publications URL: [Link]
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Title: A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects Source: RSC Publishing URL: [Link]
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Title: CuI-Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids Source: MDPI URL: [Link]
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Title: 3-Cyano-4-fluorophenylboronic acid Source: PubChem URL: [Link]
-
Title: Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid Source: University of Pittsburgh URL: [Link]
-
Title: Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid | Request PDF Source: ResearchGate URL: [Link]
-
Title: practical synthetic organic chemistry Source: John Wiley & Sons URL: [Link]
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Title: Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide Source: MDPI URL: [Link]
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Title: Supporting Information Source: The Royal Society of Chemistry URL: [Link]
-
Title: 4-Amino-3-fluorophenylboronic acid hydrochloride Source: PubChem URL: [Link]
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